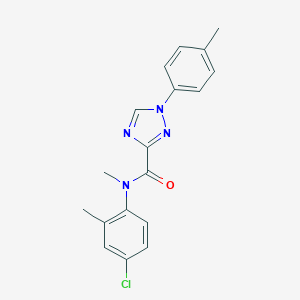![molecular formula C17H14O3 B278999 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278999.png)
2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one, also known as HACA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HACA belongs to the family of chalcones, which are known for their diverse biological activities.
作用机制
The mechanism of action of 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one is not fully understood. However, it is believed that 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one exerts its biological activities by modulating various signaling pathways in the body. For example, 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer cell growth (Kumar et al., 2018). Similarly, 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has also been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in the regulation of cell growth and survival (Kaur et al., 2019).
Biochemical and Physiological Effects
2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has been shown to exhibit various biochemical and physiological effects. In a study conducted by Kumar et al. (2018), 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one was found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages. Similarly, 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has also been shown to induce apoptosis in breast cancer cells by activating caspase-3 and PARP cleavage (Kaur et al., 2019).
实验室实验的优点和局限性
One of the major advantages of 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one is its diverse biological activities, which makes it a promising candidate for various applications. Moreover, 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one is relatively easy to synthesize and can be obtained in high yield. However, one of the limitations of 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one is its poor solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one. One potential direction is to further investigate the mechanism of action of 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one and identify its molecular targets. This could lead to the development of more specific and effective therapies for various diseases. Another potential direction is to explore the use of 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one as a building block for the synthesis of new materials with unique properties. Finally, more studies are needed to evaluate the safety and toxicity of 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one, which is important for its potential use in various applications.
Conclusion
In conclusion, 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one exhibits diverse biological activities, including anti-inflammatory, antioxidant, and anticancer activities. The mechanism of action of 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one is not fully understood, but it is believed to modulate various signaling pathways in the body. 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has several advantages, such as its diverse biological activities and ease of synthesis, but also has limitations, such as its poor solubility in water. Finally, there are several future directions for the study of 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one, including further investigation of its mechanism of action, evaluation of its safety and toxicity, and exploration of its potential use as a building block for the synthesis of new materials.
合成方法
The synthesis of 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one involves the condensation of 3-methylacetophenone and cycloheptanone in the presence of sodium hydroxide and ethanol. The resulting product is then treated with acetic anhydride and hydrochloric acid to obtain 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one in high yield. The chemical structure of 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one is shown in Figure 1.
科学研究应用
2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has been extensively studied for its potential applications in various fields. In the field of medicine, 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. In a study conducted by Kaur et al. (2019), 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one was found to inhibit the growth of breast cancer cells by inducing apoptosis. Similarly, 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in a study conducted by Kumar et al. (2018).
In addition to its medicinal properties, 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has also been studied for its potential applications in the field of material science. In a study conducted by Li et al. (2020), 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one was used as a building block for the synthesis of a new type of fluorescent material. The resulting material exhibited strong fluorescence and could potentially be used in various applications, such as bioimaging and sensing.
属性
产品名称 |
2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one |
|---|---|
分子式 |
C17H14O3 |
分子量 |
266.29 g/mol |
IUPAC 名称 |
2-hydroxy-3-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C17H14O3/c1-12-5-4-6-13(11-12)9-10-15(18)14-7-2-3-8-16(19)17(14)20/h2-11H,1H3,(H,19,20)/b10-9+ |
InChI 键 |
KEONEUMDAWDQQY-MDZDMXLPSA-N |
手性 SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=C(C(=O)C=CC=C2)O |
SMILES |
CC1=CC=CC(=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O |
规范 SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![isopropyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278916.png)

![N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278920.png)

![N-[4-(4-bromobenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278925.png)








![N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278939.png)